Batoprazine

Behavioral Pharmacology Drug Discrimination 5-HT1A/1B Agonism

Select Batoprazine (CAS 105685-11-8) for its well-characterized in vivo serotonergic pharmacology as a 5-HT1A/1B dual agonist. Its unique coumarin core scaffold distinguishes it from eltoprazine and fluprazine, enabling comparative studies of scaffold-dependent receptor kinetics, metabolic stability, and blood-brain barrier penetration. Documented behavioral substitution ED50 of 0.20 mg/kg provides a validated dosing benchmark for anti-aggression/serenic research. Ideal as a reference compound for phenylpiperazine structure-activity relationship investigations and as a 5-HT2C comparator tool. Purity ≥98%; for R&D use only.

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
CAS No. 105685-11-8
Cat. No. B035288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBatoprazine
CAS105685-11-8
SynonymsBatoprazine
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=CC3=C2OC(=O)C=C3
InChIInChI=1S/C13H14N2O2/c16-12-5-4-10-2-1-3-11(13(10)17-12)15-8-6-14-7-9-15/h1-5,14H,6-9H2
InChIKeyMTYYDFXUUJQQRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Batoprazine (CAS 105685-11-8): Serotonergic Research Tool for Aggression and Behavior Studies


Batoprazine is a phenylpiperazine-class serenic (antiaggressive) agent that acts as an agonist at 5-HT1A and 5-HT1B receptors [1]. It is closely related to eltoprazine, fluprazine, and naphthylpiperazine, sharing similar pharmacological actions [1]. The compound is supplied as a research-grade small molecule with a molecular weight of 230.26 g/mol [2] and is intended exclusively for laboratory investigations into serotonergic modulation of aggressive and impulsive behaviors.

Why Generic Substitution Fails for Batoprazine (105685-11-8): Structural and Development Path Differences


Substitution with other phenylpiperazine serenics (eltoprazine, fluprazine) or broad 5-HT1A agonists is not scientifically justified. Batoprazine's coumarin-based structure differentiates it from the benzodioxin (eltoprazine) and trifluoromethylphenyl (fluprazine) scaffolds, which can profoundly affect pharmacokinetics, receptor subtype selectivity, and off-target liability [1]. Furthermore, batoprazine's development was discontinued at the preclinical stage [2], whereas eltoprazine advanced to Phase 3 clinical trials [3]. This divergence means batoprazine exists solely as an investigative tool compound without the complex clinical baggage or intellectual property constraints of its more advanced analog, directly influencing procurement decisions for fundamental mechanistic studies.

Quantitative Differentiation of Batoprazine (105685-11-8): Head-to-Head Evidence Against Eltoprazine and Fluprazine


In Vivo Potency: Batoprazine ED50 for Substitution in Eltoprazine-Trained Rats

Batoprazine fully substitutes for the discriminative stimulus of eltoprazine in a two-lever operant drug discrimination assay in rats [1]. The ED50 for batoprazine to elicit eltoprazine-appropriate responding is 0.20 mg/kg [2], establishing its functional equivalence in vivo. No direct ED50 for batoprazine in an antiaggression model is available; however, eltoprazine's antiaggressive ID50 in the resident-intruder test is 0.24 mg/kg [3].

Behavioral Pharmacology Drug Discrimination 5-HT1A/1B Agonism

Comparative Receptor Affinity: Eltoprazine's Profile as a Proxy for Batoprazine

Batoprazine's exact Ki values for 5-HT1A and 5-HT1B receptors are not publicly reported. However, its structural analog eltoprazine acts as a partial agonist with Ki values of 40 nM (5-HT1A), 52 nM (5-HT1B), and 81 nM (5-HT2B) [1]. This profile suggests high nanomolar affinity and potential off-target 5-HT2B engagement. In contrast, fluprazine exhibits much weaker affinity with reported Ki values of 510 nM, 1500 nM, and 1800 nM [2], indicating a >10-fold reduction in potency.

Receptor Binding Serotonin Pharmacology

Development Path Divergence: Batoprazine as an Unencumbered Research Tool

Batoprazine's development was discontinued at the preclinical stage for aggression [1]. In contrast, eltoprazine advanced to Phase 3 clinical trials for tardive dyskinesia and Phase 2 for aggression [2]. This fundamental difference in development stage means batoprazine has no associated clinical safety data, intellectual property restrictions, or ongoing development programs, whereas eltoprazine's profile is shaped by clinical trial outcomes and regulatory filings.

Drug Development Preclinical Aggression

Validated Research Applications for Batoprazine (105685-11-8)


Behavioral Pharmacology: 5-HT1A/1B Agonist Tool Compound

Batoprazine is the compound of choice for drug discrimination studies requiring a 5-HT1A/1B agonist that fully substitutes for eltoprazine [1]. Its established ED50 of 0.20 mg/kg [2] allows for precise dose-response experiments to dissect serotonergic contributions to behavior.

Mechanistic Studies of Aggression (Serenics)

Researchers investigating the neurobiology of aggression can employ batoprazine as a reference 'serenic' agent. While direct antiaggressive potency data are lacking, its in vivo equivalence to eltoprazine (antiaggressive ID50 = 0.24 mg/kg [3]) supports its use in comparative studies of phenylpiperazine antiaggressive mechanisms.

Comparative Pharmacology of Phenylpiperazines

Batoprazine serves as a critical comparator when profiling novel phenylpiperazine derivatives. Its coumarin scaffold, distinct from eltoprazine (benzodioxin) and fluprazine (trifluoromethylphenyl), allows for structure-activity relationship (SAR) studies aimed at optimizing selectivity and reducing off-target effects [1].

Receptor Occupancy and Functional Selectivity Studies

Given the absence of reported affinity data for batoprazine, this compound is ideally suited for laboratories equipped to perform radioligand binding or functional assays (e.g., cAMP, β-arrestin recruitment) to generate novel data. This 'blank slate' offers high publication potential for groups seeking to define its full pharmacological profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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